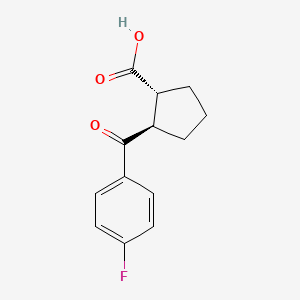

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQQJKKAHSUBRB-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641333 | |

| Record name | (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-06-5 | |

| Record name | rel-(1R,2R)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a substituted cyclopentane derivative of interest in synthetic organic chemistry and drug discovery. The document details the molecule's structural features, physicochemical properties, and a validated synthetic route. Furthermore, it establishes a robust framework for its analytical characterization, ensuring identity and purity. The causality behind experimental choices and the integration of analytical techniques are explained to provide a self-validating system for researchers. This guide is intended for chemists, researchers, and professionals in the field of drug development who may utilize this compound as a critical building block or intermediate.

Chemical Identity and Structure

This compound is a polyfunctional organic molecule built upon a cyclopentane scaffold. Its structure is characterized by two key substituents arranged in a trans configuration, which minimizes steric hindrance and defines its three-dimensional geometry.

-

IUPAC Name: this compound

-

CAS Number: 733741-06-5[1]

-

Molecular Formula: C₁₃H₁₃FO₃[1]

-

Molecular Weight: 236.24 g/mol [1]

The core components of the molecule are:

-

Cyclopentane Ring: A five-membered aliphatic ring providing the structural backbone.

-

Carboxylic Acid Group: A -COOH functional group attached to the first carbon (C1) of the ring, imparting acidic properties and serving as a key handle for further chemical modifications, such as amide or ester formation.

-

4-Fluorobenzoyl Group: A benzoyl moiety substituted with a fluorine atom at the para-position of the aromatic ring. This group is attached to the second carbon (C2) of the cyclopentane ring and introduces aromaticity, polarity, and potential sites for intermolecular interactions. The fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often used to modulate metabolic stability and binding affinity.

Physicochemical Properties

The combination of the polar carboxylic acid, the fluorinated aromatic ring, and the nonpolar cyclopentane core results in a molecule with moderate polarity. A summary of its key properties is provided below.

| Property | Value | Source / Comment |

| Molecular Weight | 236.24 g/mol | [1] |

| Physical State | Solid (Predicted) | Based on similar structures |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Likely to decompose upon heating |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | Predicted based on functional groups |

| pKa | ~4-5 (Predicted) | Typical range for carboxylic acids |

Synthesis and Mechanistic Considerations

The synthesis of 2-aroyl-cycloalkane carboxylic acids can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the acylation of a cyclic enolate or its equivalent.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection strategy. The primary carbon-carbon bond to be formed is between the cyclopentane ring and the benzoyl carbonyl carbon. This suggests a Friedel-Crafts-type acylation or a nucleophilic attack from a cyclopentane enolate onto an activated acyl donor.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

The following protocol describes a robust method for synthesizing the title compound, adapted from general procedures for the α-acylation of carboxylic acids. This method relies on the formation of a dianion from cyclopentane-1-carboxylic acid, which then acts as a potent nucleophile.

Step 1: Dianion Formation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine to the THF.

-

Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to form a solution of lithium diisopropylamide (LDA).

-

In a separate flask, dissolve cyclopentane-1-carboxylic acid in anhydrous THF.

-

Slowly add the carboxylic acid solution to the LDA solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. This process forms the dianion, with the carboxylate being one anion and the α-carbon forming the second.

Step 2: Acylation

-

Cool the dianion solution back down to -78 °C.

-

Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly pouring the mixture into a beaker of ice containing a dilute solution of hydrochloric acid (e.g., 0.1 N HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Mechanistic Insights & Trustworthiness

-

Causality of Reagent Choice: The use of two equivalents of a strong, non-nucleophilic base like LDA is critical.[2] The first equivalent deprotonates the acidic carboxylic acid proton, while the second equivalent deprotonates the less acidic α-carbon, forming the nucleophilic enolate.[2] Using a weaker base or only one equivalent would result in only the formation of the carboxylate, which is insufficient for the subsequent acylation reaction.

-

Stereochemical Control: The trans stereoisomer is generally the thermodynamically favored product. The bulky benzoyl group will preferentially add to the side of the cyclopentane ring opposite to any existing substituents to minimize steric clash during the protonation step of the work-up.

-

Self-Validation: The protocol's trustworthiness is established by the clear, expected outcome of the reaction. The formation of the desired product can be unequivocally confirmed by the analytical methods described in the next section, which serve to validate the success of the synthesis.

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound. This constitutes a self-validating system where each analysis provides complementary information.

| Technique | Expected Observations | Purpose |

| ¹H NMR | - Multiplets in the aliphatic region (~1.5-3.5 ppm) for cyclopentane protons.- A doublet of doublets for the proton α to the carbonyl.- Doublets and triplets in the aromatic region (~7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring.- A broad singlet at >10 ppm for the carboxylic acid proton. | Confirms proton environment and stereochemistry through coupling constants. |

| ¹³C NMR | - Peaks in the aliphatic region (~20-50 ppm).- A peak for the carbon α to the carbonyl (~50-60 ppm).- Aromatic carbon signals (~115-165 ppm), including a doublet for the C-F bond.- Two distinct carbonyl signals: one for the ketone (~190-200 ppm) and one for the carboxylic acid (~170-180 ppm). | Confirms the carbon skeleton and presence of all functional groups. |

| ¹⁹F NMR | - A single signal (singlet or multiplet) in the expected range for an aryl fluoride. | Unambiguously confirms the presence of the fluorine atom. |

| FT-IR | - A broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp absorption band around ~1700-1720 cm⁻¹ (C=O stretch of carboxylic acid).- A sharp absorption band around ~1680-1690 cm⁻¹ (C=O stretch of ketone).- Bands corresponding to C-F and aromatic C-H stretches. | Confirms the presence of key functional groups. |

| Mass Spec (HRMS) | - The calculated exact mass for C₁₃H₁₃FO₃ [M+H]⁺ should match the observed mass. | Provides definitive confirmation of the molecular formula. |

| HPLC | - A single major peak under appropriate conditions. | Assesses the purity of the final compound. |

Potential Applications and Significance

While this compound is not an end-product pharmaceutical itself, its structure represents a valuable scaffold in medicinal chemistry. Molecules containing the 2-aroylcycloalkane motif are explored in various therapeutic areas.[3][4] The carboxylic acid provides a point for derivatization to create libraries of amides or esters, while the fluorobenzoyl group can engage in specific binding interactions within a biological target. This compound is a prime candidate for use as an intermediate in the synthesis of more complex molecules for screening in drug discovery programs.

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container. Protect from moisture.

-

Safety: The compound is a carboxylic acid and should be considered corrosive and an irritant. Consult the Safety Data Sheet (SDS) for detailed hazard information.

References

-

Jakob, J. Synthesis of Carboxylic Acids. [Link]

-

Reddy, B. et al. (2024). Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides. The Journal of Organic Chemistry. [Link]

-

Kamal, A. et al. (2010). 2-Acylcycloalkanones in Organic Synthesis. ResearchGate. [Link]

-

Gaşper, S. M. et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

-

Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

Sources

"trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a substituted cyclopentane derivative incorporating a fluorobenzoyl moiety. This molecular scaffold is of significant interest in medicinal chemistry and drug development. The presence of the carboxylic acid group, a common pharmacophore in numerous drugs, combined with the rigid cyclopentane ring and the fluorinated aromatic group, offers a unique combination of structural features that can be exploited for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the keto-carboxylic acid functionality provides sites for diverse chemical modifications and interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in the pharmaceutical industry.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not publicly available, we can infer its key properties based on its structure and data from similar compounds.

| Property | Value | Source/Method |

| CAS Number | 733741-06-5 | [2][3] |

| Molecular Formula | C₁₃H₁₃FO₃ | [2][3] |

| Molecular Weight | 236.24 g/mol | [2][3] |

| Boiling Point | 406.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.296 g/cm³ (Predicted) | [4] |

| Melting Point | Not available | [4] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General properties of carboxylic acids |

Synthesis and Reactivity

The synthesis of this compound can be envisioned through several synthetic routes. A plausible approach involves the Friedel-Crafts acylation of a suitable cyclopentane precursor.

Proposed Synthetic Pathway

A potential synthetic route could start from cyclopentene, which is first converted to trans-cyclopentane-1,2-dicarboxylic acid. This can be achieved through methods like oxidation followed by stereochemical control. One of the carboxylic acid groups can then be selectively converted to an acid chloride, which can then be used in a Friedel-Crafts reaction with fluorobenzene to introduce the 4-fluorobenzoyl group. Subsequent epimerization might be necessary to ensure the desired trans stereochemistry.[5][6]

Caption: Proposed synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the ketone.

-

Carboxylic Acid Group : This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.[7] The acidity of the carboxylic proton allows for salt formation with bases.

-

Ketone Group : The carbonyl group of the ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, or undergo reactions with Grignard reagents or other organometallics to form tertiary alcohols.

-

Aromatic Ring : The fluorine-substituted benzene ring can undergo electrophilic aromatic substitution, although the benzoyl group is deactivating.

The relative reactivity of the carboxylic acid and ketone can be controlled by the choice of reagents and reaction conditions. For instance, selective reduction of the ketone in the presence of the carboxylic acid can be achieved using specific reducing agents.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the compound.

Proposed Analytical Workflow

Caption: A typical analytical workflow for the characterization of the title compound.

Expected Spectral Data

-

¹H NMR : The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The aromatic protons will appear in the downfield region (around 7-8 ppm), with splitting patterns characteristic of a para-substituted benzene ring. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid (typically in the 170-200 ppm range).[8] Aromatic carbons and the aliphatic carbons of the cyclopentane ring will also be present.

-

¹⁹F NMR : The fluorine NMR will show a singlet, providing a clear indication of the presence and electronic environment of the fluorine atom.

-

IR Spectroscopy : The infrared spectrum should exhibit a strong carbonyl stretching band for the ketone (around 1680 cm⁻¹) and a broad O-H stretch and a C=O stretch for the carboxylic acid (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively).[8]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a scaffold in various therapeutic areas. The rigid cyclopentane core can help in pre-organizing the pharmacophoric groups for optimal interaction with a biological target, potentially leading to increased potency and selectivity.[9][10]

The carboxylic acid moiety is a well-known bioisostere for phosphate groups and can act as a hydrogen bond donor and acceptor, crucial for binding to many enzymes and receptors.[11] Its presence often imparts water solubility, which is a desirable property for drug candidates.

The fluorobenzoyl group can participate in various non-covalent interactions, including hydrophobic and halogen bonding interactions, which can contribute to the overall binding affinity. The fluorine atom can also block metabolic sites, thereby improving the pharmacokinetic profile of a drug.

Given these features, this compound could serve as a valuable starting point for the development of inhibitors for enzymes such as kinases, proteases, or as ligands for nuclear receptors. Further derivatization of the carboxylic acid and ketone functionalities can lead to the generation of a library of compounds for screening against various biological targets.

Conclusion

This compound is a molecule with significant potential for drug discovery and development. This guide has provided a detailed overview of its physicochemical properties, potential synthetic strategies, reactivity, and analytical characterization. While further experimental validation is required, the insights presented here offer a solid foundation for researchers and scientists working on the design and synthesis of novel therapeutic agents.

References

-

Tsunoda M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020;25(21):4933. Available from: [Link]

-

Tsunoda M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Encyclopedia. 2020. Available from: [Link]

-

Molbase. This compound. Available from: [Link]

-

Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. Available from: [Link]

-

ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Available from: [Link]

-

ACS Publications. Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry. 1968;40(13):1992-1996. Available from: [Link]

-

Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. Available from: [Link]

-

ChemWhat. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2. Available from: [Link]

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

-

Khan Academy. Reactivity of carboxylic acid derivatives. Available from: [Link]

-

Reddit. Reactivity of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem. trans-2-Carbomethoxycyclopentane-1-carboxylic acid. Available from: [Link]

-

International Journal of Engineering, Science and Mathematics. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available from: [Link]

-

Horgan C, O'Sullivan TP. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. 2022;29(13):2203-2234. Available from: [Link]

-

Wikipedia. Cyclopentanecarboxylic acid. Available from: [Link]

-

Kolle, G., Shevick, D. A., Chen, C. Y., & Yu, J. Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7963), 88-93. Available from: [Link]

-

Ballatore C, Huryn DM, Smith AB 3rd. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 2013;8(3):385-395. Available from: [Link]

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

- Google Patents. Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.

-

ElectronicsAndBooks. Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubMed. Transannular C-H functionalization of cycloalkane carboxylic acids. Available from: [Link]

- Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 733741-06-5 [chemicalbook.com]

- 4. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 5. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 7. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from early-stage in vitro assays to formulation development and ultimate bioavailability. This guide addresses the solubility of a specific molecule, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, for which public-domain quantitative solubility data is scarce. Rather than presenting unsubstantiated values, this document serves as a comprehensive technical framework. It provides the foundational theory and actionable experimental protocols necessary for researchers to accurately determine the solubility of this compound and others like it. By synthesizing physicochemical predictions with gold-standard experimental methodologies, this guide empowers scientists to generate reliable, reproducible solubility data essential for advancing research and drug development programs.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of drug efficacy and developability.[1][2][3] Low aqueous solubility can lead to erratic absorption, poor bioavailability, and unreliable results in biological screening, ultimately halting the progress of promising drug candidates.[3][4] The subject of this guide, this compound (Figure 1), presents a unique combination of functional groups that necessitates a systematic approach to understanding its behavior in various solvent systems.

This guide provides the scientific rationale and detailed protocols for characterizing its solubility profile, moving from theoretical prediction to empirical determination.

Figure 1: Structure of this compound Molecular Formula: C₁₃H₁₃FO₃ Molecular Weight: 236.24 g/mol [5]

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. By dissecting the key functional groups of this compound, we can formulate a hypothesis regarding its solubility behavior.

-

The Carboxyl Group (-COOH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.[6][7][8] Its presence suggests potential solubility in polar protic solvents like water and alcohols.[6][9] As a weak acid, its ionization state is pH-dependent; deprotonation in basic media to form the carboxylate anion will dramatically increase aqueous solubility.[7][10]

-

The Cyclopentane Ring: This saturated aliphatic ring is nonpolar and hydrophobic. It contributes to the overall lipophilicity of the molecule.

-

The 4-Fluorobenzoyl Group: This portion of the molecule is largely hydrophobic. The benzene ring is nonpolar, and while the ketone's carbonyl group offers a hydrogen bond acceptor site, its contribution is offset by the bulk of the aromatic ring. The fluorine atom, while highly electronegative, often increases a molecule's hydrophobicity.[11][12]

Overall Prediction: The molecule possesses both hydrophilic (-COOH) and significant hydrophobic (cyclopentane and fluorobenzoyl) regions, making it an amphiphilic compound.

-

Aqueous Solubility: Expected to be low in neutral water due to the large nonpolar portion.[6][9] Solubility will likely increase significantly at higher pH values.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble. These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to interact with the carbonyl group, while also accommodating the nonpolar structure.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with the carboxyl group.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as these solvents cannot effectively solvate the polar carboxylic acid group.[7]

Experimental Determination of Solubility: A Strategic Workflow

A phased approach, moving from rapid screening to a definitive quantitative measurement, is the most efficient strategy for solubility determination.

Caption: Workflow for Solubility Characterization.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements that answer different questions in the drug development process.[3][13][14]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, precipitates in an aqueous buffer.[3][4][15] It is a high-throughput method used in early discovery to flag potential issues.[3][16]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[13][14] This "gold standard" measurement is determined using methods like the shake-flask technique and is essential for late-stage development and formulation.[14][17][18]

Recommended Solvents for Screening

Selecting a diverse set of solvents is key to building a comprehensive solubility profile.[19] This choice should balance chemical properties with safety and regulatory considerations.[20][21][22]

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, Glycine Buffer pH 9.0 | Simulates physiological conditions and assesses pH-dependent solubility. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; common in formulations.[7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Strong dipole moments, can dissolve a wide range of compounds. |

| Nonpolar | Toluene, Heptane | Represents hydrophobic environments. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Intermediate polarity; good for compounds with mixed characteristics. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[17][18] The protocol below provides a self-validating system for generating accurate data.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means enough solid remains visible at the end of the experiment to ensure saturation.[23] A starting point is ~5-10 mg of compound per 1 mL of solvent.

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C).[23]

-

Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is reached.[16][23]

-

Self-Validation Check: To confirm equilibrium, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration remains constant.[23]

-

-

Sample Processing:

-

After equilibration, remove vials and allow the undissolved solid to settle.

-

Visually confirm that excess solid is still present.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove all solid particles, either centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter.[23] This step is critical to avoid overestimating solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method. The curve should have an R² value > 0.99.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.

-

Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as a mean ± standard deviation from at least three replicate experiments.

-

Specify the solvent, temperature, and equilibration time for each reported value.

-

Data Interpretation and Application

The solubility data generated provides actionable insights for drug development.

-

Low Aqueous Solubility (<10 µg/mL): May indicate potential issues with oral absorption. Strategies like salt formation (especially given the carboxylic acid), co-crystal development, or formulation in amorphous solid dispersions may be necessary.[24][25]

-

pH-Dependent Solubility: A significant increase in solubility at higher pH confirms the acidic nature of the compound and opens possibilities for formulation in buffered solutions or enteric-coated dosage forms.

-

High Solubility in Organic Solvents: Data on solubility in solvents like ethanol or DMSO is critical for preparing stock solutions for in vitro biological assays and for developing purification and crystallization processes.[26][27]

Caption: Predicted Molecular Interactions Driving Solubility.

Conclusion

While specific solubility data for this compound is not readily found in public literature, a thorough understanding of its physicochemical properties combined with systematic experimental evaluation provides a clear path forward. By applying the principles and protocols outlined in this guide—from predictive analysis based on molecular structure to the rigorous execution of the shake-flask method—researchers can confidently and accurately characterize the solubility profile of this compound. This empirical data is indispensable for making informed decisions in lead optimization, formulation, and the overall advancement of any drug development program involving this molecule.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

-

Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

-

ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]

-

Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]

-

ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Wikipedia. Carboxylic acid. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

BYJU'S. Properties and Nomenclature of Carboxylic acids. [Link]

-

pSSCI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

-

ACS. What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Solubility of Things. 2-Fluorobenzoyl chloride. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]

-

Anhui Newman Fine Chemicals Co., Ltd. This compound. [Link]

-

National Institutes of Health (NIH). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

ResearchGate. Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]

-

ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

PubChem. trans-2-Carbomethoxycyclopentane-1-carboxylic acid. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 6. homework.study.com [homework.study.com]

- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 20. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 22. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 23. quora.com [quora.com]

- 24. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 27. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: From Discovery to a Potential Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a novel synthetic compound identified as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The discovery of this molecule, detailed in patent literature, represents a significant advancement in the search for next-generation anti-inflammatory therapeutics. This document will delve into the history of its discovery, its detailed synthetic pathway, and the underlying scientific rationale for its development. The content is structured to provide researchers and drug development professionals with a thorough understanding of this compound's origins and potential applications.

Introduction: The Rationale for Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective in blocking PGE2 production, their mechanism of action, which involves the non-selective inhibition of cyclooxygenase (COX) enzymes, is associated with significant gastrointestinal and cardiovascular side effects. This has driven the search for more selective therapeutic targets downstream in the PGE2 biosynthetic pathway.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a particularly promising target. It is an inducible enzyme that is upregulated during inflammation and works in concert with COX-2 to produce PGE2. The selective inhibition of mPGES-1 offers the potential to reduce inflammation without the adverse effects associated with traditional NSAIDs. It is within this context that this compound was developed.

Discovery and History

The discovery of this compound is documented in the international patent application WO2005014534A1, filed by Merck & Co., Inc. The inventors, Riendeau, Denis, and Macdonald, Donald, identified a series of cyclopentane carboxylic acid derivatives as potent inhibitors of mPGES-1. This patent, published on February 17, 2005, represents the first public disclosure of this compound and its potential therapeutic application.

The research detailed in the patent was aimed at identifying novel chemical entities capable of selectively modulating the activity of mPGES-1, thereby providing a new class of anti-inflammatory agents with an improved safety profile compared to existing treatments. This compound was one of the specific examples synthesized and evaluated for its inhibitory activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 733741-06-5 | |

| Molecular Formula | C13H13FO3 | |

| Molecular Weight | 236.24 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound, as described in the patent literature, is a multi-step process. The following is a detailed, step-by-step methodology based on the information available.

4.1. Synthetic Scheme

Caption: Synthetic pathway for this compound.

4.2. Step-by-Step Experimental Protocol

Step 1: Esterification of Cyclopentene-1-carboxylic acid

-

To a solution of cyclopentene-1-carboxylic acid in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Acylation of the Ester

-

Prepare a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (e.g., -78 °C).

-

Slowly add the intermediate ester from Step 1 to the LDA solution, maintaining the low temperature, to form the corresponding enolate.

-

In a separate flask, prepare a solution of 4-fluorobenzoyl chloride in anhydrous THF.

-

Add the solution of 4-fluorobenzoyl chloride to the enolate solution at -78 °C.

-

Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the keto-ester intermediate.

Step 3: Hydrolysis to the Final Product

-

Dissolve the keto-ester intermediate from Step 2 in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound is the inhibition of the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme.

5.1. Signaling Pathway

Caption: Inhibition of the PGE2 pathway by this compound.

5.2. Biological Data

While the full biological data is proprietary and contained within the patent, the document indicates that compounds of this class were tested for their ability to inhibit mPGES-1. The assays would have likely involved in vitro enzyme inhibition studies using purified mPGES-1 and a cell-based assay to determine the compound's potency in a more physiologically relevant setting. The designation of this compound as a potent inhibitor suggests that it would have exhibited a low IC50 value in these assays.

Future Directions and Therapeutic Potential

The discovery of this compound and related compounds has opened a new avenue for the development of anti-inflammatory drugs with a potentially superior safety profile to current therapies. The therapeutic potential for selective mPGES-1 inhibitors is vast, with possible applications in a range of inflammatory conditions, including:

-

Rheumatoid arthritis

-

Osteoarthritis

-

Pain management

-

Fever reduction

-

Certain types of cancer where PGE2 is implicated in tumor growth.

Further research and clinical development would be required to fully elucidate the efficacy, safety, and pharmacokinetic profile of this compound.

Conclusion

This compound is a significant molecule in the field of medicinal chemistry, born from a rational drug design approach to selectively target mPGES-1. Its discovery, detailed in the patent literature, provides a clear roadmap for its synthesis and a strong rationale for its potential as a novel anti-inflammatory agent. This technical guide has aimed to consolidate the available information on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- Riendeau, D., & Macdonald, D. (2005). Substituted cyclopentane carboxylic acid derivatives as inhibitors of microsomal prostaglandin e synthase-1.

In-Depth Technical Guide: trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid — A Scaffold with Latent Therapeutic Potential

Abstract

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a structurally distinct molecule featuring a stereochemically defined cyclopentane core, a reactive carboxylic acid group, and a 4-fluorobenzoyl moiety—a common pharmacophore. While this specific compound is not extensively documented in current literature, its constituent parts are prevalent in numerous biologically active agents. This guide provides a forward-looking analysis of its potential research applications, grounded in the established activities of structurally analogous compounds. We will explore its promise as a versatile building block in medicinal chemistry and outline potential therapeutic applications in inflammation, neurodegenerative diseases, and as a probe for novel G-protein coupled receptors (GPCRs). This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic possibilities of this intriguing scaffold.

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. This compound presents such an opportunity. Its architecture combines a rigid cyclopentane ring, which can provide a defined spatial arrangement of its functional groups, with a 4-fluorobenzoyl group and a carboxylic acid. The 4-fluorobenzoyl moiety is a well-established pharmacophore found in a variety of pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity.[1][2][3] The carboxylic acid group is a common feature for interacting with biological targets.[4][5] This unique combination of features makes it a compelling candidate for investigation across multiple therapeutic areas.

Physicochemical Properties and Synthetic Considerations

| Property | Predicted Value |

| Molecular Formula | C13H13FO3[6] |

| Molecular Weight | 236.24 g/mol [6] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) |

A plausible synthetic route to this compound could involve a Favorskii rearrangement of a corresponding 6-bromo-cyclohexanone precursor, followed by hydrolysis to yield the trans-dicarboxylic acid.[7] Subsequent selective functionalization would lead to the desired product. The stereochemical control in the trans configuration is crucial and would be a key consideration in the synthetic strategy to ensure the production of a single, well-defined stereoisomer for biological evaluation.

Potential Research Applications: A Multi-faceted Approach

A Novel Scaffold for Anti-inflammatory Agents

Scientific Rationale: The 4-fluorobenzoyl group is present in some anti-inflammatory agents.[8][9] Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.[10][11] The rigid cyclopentane backbone of this compound could orient the key pharmacophoric elements for optimal interaction with the active sites of COX-1 and COX-2, potentially leading to a potent and selective anti-inflammatory agent.[12][13]

Proposed Experimental Workflow:

Caption: Workflow for assessing anti-inflammatory potential.

Detailed Protocol: In Vitro COX Inhibition Assay

-

Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer.

-

Incubation: The test compound is pre-incubated with the enzymes.

-

Reaction: Arachidonic acid is added to initiate the reaction.

-

Quantification: Prostaglandin E2 (PGE2) production is measured using an ELISA kit.

-

Analysis: IC50 values are calculated to determine the potency of inhibition.[14]

A Potential Kynurenine-3-Monooxygenase (KMO) Inhibitor for Neurodegenerative Diseases

Scientific Rationale: Inhibition of KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism, is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease.[15][16] Several known KMO inhibitors feature a benzoyl-like moiety, suggesting that the 4-fluorobenzoyl group of the topic compound could effectively bind to the active site of KMO.[17][18] By inhibiting KMO, the production of the neurotoxin quinolinic acid could be reduced, while increasing the levels of the neuroprotective kynurenic acid.[16][19]

Proposed Experimental Workflow:

Caption: Workflow for evaluating KMO inhibitory activity.

A Chemical Probe for Novel G-Protein Coupled Receptors (GPCRs)

Scientific Rationale: GPCRs are a major class of drug targets.[20][21] The defined three-dimensional structure of this compound, with its combination of a hydrophobic benzoyl group and a charged carboxylic acid, makes it a suitable candidate for screening against GPCRs.[22][23] It could potentially bind to orthosteric or allosteric sites, leading to the discovery of novel ligands for orphan GPCRs or biased ligands for known receptors.[24]

Proposed Experimental Workflow:

Caption: Workflow for GPCR target discovery.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet untapped, potential in drug discovery. Its unique structural amalgamation suggests promising applications as an anti-inflammatory agent, a KMO inhibitor for neuroprotective strategies, and as a valuable tool for exploring the vast landscape of GPCRs. The experimental frameworks presented here offer a strategic starting point for the systematic evaluation of these possibilities. The synthesis of a focused library of analogs, exploring variations in the cyclopentane ring and the benzoyl moiety, will be instrumental in establishing structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties. Such endeavors could ultimately lead to the development of novel therapeutics built upon this intriguing and promising chemical scaffold.

References

- BenchChem. (2025).

- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.

- Gfesser, G. A., et al. (2007). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5581-5589.

- Crozier-Reabe, K., et al. (2008). Kynurenine 3-monooxygenase from Pseudomonas fluorescens: substrate-like inhibitors both stimulate flavin reduction and stabilize the flavin-peroxo intermediate yet result in the production of hydrogen peroxide. Biochemistry, 47(47), 12420-33.

- PharmaBlock. (n.d.).

- Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.

- Kallman, G. L., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.

- Amaro, M., et al. (2019). Kynurenine 3-Monooxygenase from Pseudomonas fluorescens: Substrate-like Inhibitors both Stimulate Flavin Reduction and Stabilize the Flavin-Peroxo Intermediate yet Result in the Production of Hydrogen Peroxide. Request PDF.

- Sigma-Aldrich. (n.d.). trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.

- Ningbo Creative Pharmaceutical Co., Ltd. (2026). The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis.

- Amaral, M., et al. (2017). Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase.

- Z-Ul-Haq, Z., et al. (2021). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 183, 150-161.

- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.

- ChemicalBook. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoyl chloride. PubChem Compound Summary for CID 67879.

- Ur-Rehman, A., & Mohammed, H. S. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 26(2), 443.

- Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors.

- Shoichet, B. K., & Kobilka, B. K. (2012). Structure-based drug screening for G-protein-coupled receptors. Trends in Pharmacological Sciences, 33(5), 268-272.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Zhou, Q., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 444.

- Roth, B. L., et al. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143-1151.

- Avenoza, A., et al. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 6(4), 373-383.

- ChemWhat. (n.d.). TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID CAS#: 733740-98-2.

- Medical News Today. (2024).

- National Center for Biotechnology Information. (n.d.). trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid. PubChem Compound Summary for CID 23549251.

- Manglik, A., & Kruse, A. C. (2017). Discovery of GPCR ligands for probing signal transduction pathways. Trends in Pharmacological Sciences, 38(11), 918-931.

- Arctom. (n.d.). This compound.

- Wujec, M., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 114.

- Kumar, A., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-7.

- Gadad, A. K., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(6), e1800030.

- Gobis, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6542.

- Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.

- Wikipedia. (n.d.).

- Sereda, O., et al. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 77(17), 7275-7281.

- Pontiki, E., et al. (2014). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 19(9), 13358-13375.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 733741-06-5 [chemicalbook.com]

- 7. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. mdpi.com [mdpi.com]

- 15. Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Kynurenine 3-monooxygenase from Pseudomonas fluorescens: substrate-like inhibitors both stimulate flavin reduction and stabilize the flavin-peroxo intermediate yet result in the production of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid, a key intermediate in the development of various pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the retrosynthetic analysis, delve into the selection of starting materials, and provide detailed, field-proven protocols for the key transformations. The causality behind experimental choices, mechanistic insights, and strategies to ensure stereochemical control are central to this guide, aiming to provide a self-validating system for the synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

This compound is a disubstituted cyclopentane derivative with significant potential as a building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of both a carboxylic acid and a fluorinated benzoyl moiety make it an attractive scaffold for interacting with biological targets. The precise stereochemical arrangement of the substituents is often crucial for biological activity, necessitating a synthetic route that allows for robust control over the trans configuration.

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach, beginning with readily available precursors. The key bond disconnections point towards a Friedel-Crafts acylation to introduce the 4-fluorobenzoyl group and a subsequent or concurrent stereoselective reduction to establish the desired trans relationship between the acyl and carboxyl groups.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis identifies two primary starting materials: a suitable cyclopentene derivative and 4-fluorobenzoyl chloride. The following sections will detail the synthesis and rationale for each step.

Synthesis of Key Starting Materials

4-Fluorobenzoyl Chloride

4-Fluorobenzoyl chloride (CAS 403-43-0) is a commercially available acylating agent.[1] For researchers opting to synthesize it in-house, a common and effective method involves the treatment of 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The use of thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Table 1: Properties of 4-Fluorobenzoyl Chloride

| Property | Value |

| Molecular Formula | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | 190-192 °C |

| Density | 1.328 g/mL at 25 °C |

Methyl 1-cyclopentene-1-carboxylate

Methyl 1-cyclopentene-1-carboxylate serves as the cyclopentane backbone for the subsequent acylation. While commercially available, its synthesis from less expensive starting materials is a valuable procedure for large-scale applications. A reliable method involves the intramolecular cyclization of a linear precursor, such as a derivative of adipic acid. Alternatively, methods starting from cyclopentanone are also well-established.

The Core Synthetic Sequence

The proposed synthetic route is a three-step process commencing with the Friedel-Crafts acylation of methyl 1-cyclopentene-1-carboxylate.

Caption: The proposed three-step synthetic workflow.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic or unsaturated system and an acyl group.[3][4][5] In this synthesis, the electrophile is the 4-fluorobenzoyl cation, generated in situ from 4-fluorobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The nucleophile is the electron-rich double bond of methyl 1-cyclopentene-1-carboxylate.

Causality of Experimental Choices:

-

Lewis Acid: Anhydrous aluminum chloride is a strong Lewis acid that effectively polarizes the C-Cl bond of the acyl chloride, facilitating the formation of the highly reactive acylium ion. A stoichiometric amount is generally required as the product ketone can also complex with the Lewis acid.

-

Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is crucial to avoid side reactions with the highly reactive intermediates.

-

Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions, such as polymerization of the cyclopentene starting material.

Experimental Protocol: Friedel-Crafts Acylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

In a separate flask, dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

-

Add the 4-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, add a solution of methyl 1-cyclopentene-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 2-(4-fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester.

Step 2: Stereoselective Reduction

The reduction of the double bond in the acylated intermediate is a critical step that determines the final stereochemistry of the product. Catalytic hydrogenation is a common method for the reduction of alkenes. The stereochemical outcome of this reaction is typically syn-addition of hydrogen across the double bond, which in this case would lead to the cis isomer.[6] To obtain the desired trans product, several strategies can be employed:

-

Catalyst and Condition Selection: While many heterogeneous catalysts (e.g., Pd/C, PtO₂) favor syn-addition, certain homogeneous catalysts or specific reaction conditions might alter the stereoselectivity.

-

Isomerization: A more reliable approach is to perform the hydrogenation, which may yield a mixture of cis and trans isomers or predominantly the cis isomer, followed by an epimerization step. The thermodynamically more stable trans isomer can often be obtained by treating the mixture with a base (e.g., sodium methoxide in methanol) or acid, which facilitates the isomerization at the α-carbon to the carboxylate group.

Experimental Protocol: Catalytic Hydrogenation and Isomerization

-

Dissolve the crude 2-(4-fluorobenzoyl)cyclopent-1-ene-1-carboxylic acid methyl ester in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which may be a mixture of cis and trans isomers.

-

To isomerize the mixture to the more stable trans product, dissolve the crude ester in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide and stir the solution at room temperature or gentle reflux for several hours, monitoring the cis/trans ratio by GC-MS or NMR.

-

Once equilibrium is reached, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the resulting this compound methyl ester by column chromatography.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[7][8] Basic hydrolysis, or saponification, is often preferred as it is typically a high-yielding and irreversible process.[2]

Causality of Experimental Choices:

-

Base: Sodium hydroxide or potassium hydroxide are commonly used for saponification.

-

Solvent System: A mixture of water and a water-miscible organic solvent like methanol or tetrahydrofuran is often used to ensure the solubility of the ester.

-

Acidification: After the hydrolysis is complete, the resulting carboxylate salt needs to be protonated with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

-

Dissolve the purified this compound methyl ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Table 2: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Friedel-Crafts Acylation | AlCl₃, 4-Fluorobenzoyl chloride | Dichloromethane | 70-85% |

| 2 | Hydrogenation & Isomerization | H₂, Pd/C; NaOMe | Methanol | 80-95% |

| 3 | Ester Hydrolysis | NaOH, H₂O | Methanol/Water | >90% |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving a Friedel-Crafts acylation, stereoselective reduction (potentially via isomerization), and ester hydrolysis. Careful control of reaction conditions, particularly in the acylation and reduction steps, is paramount to achieving high yields and the desired stereochemistry. The protocols outlined in this guide are based on well-established chemical principles and provide a robust framework for the synthesis of this valuable intermediate for pharmaceutical research and development.

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

-

YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

-

YouTube. (2018, November 13). Friedel-Crafts Acylation. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Theoretical and Computational Analysis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: A Methodological Framework

An In-Depth Technical Guide

Abstract

This technical guide presents a comprehensive theoretical and computational framework for the analysis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid. This molecule, possessing a flexible cyclopentane core, a polar carboxylic acid group, and an electronically modified benzoyl moiety, serves as an exemplary model for illustrating the synergy between quantum chemical calculations and experimental validation. We detail a robust workflow encompassing structural elucidation, conformational analysis, spectroscopic simulation, and electronic property investigation. The methodologies described herein are grounded in Density Functional Theory (DFT) and provide a blueprint for researchers in medicinal chemistry and materials science for the in silico characterization of novel small molecules. This guide emphasizes the causality behind methodological choices, ensuring a self-validating system from initial structure hypothesis to final electronic analysis.

Introduction: The Rationale for Integrated Computational Analysis

This compound is a molecule of significant structural interest. It features a stereochemically defined 1,2-disubstituted cyclopentane ring, a system known for its complex conformational landscape involving multiple low-energy envelope and twist forms. The interplay between the electron-withdrawing 4-fluorobenzoyl group and the hydrogen-bond-donating carboxylic acid function dictates its potential for intermolecular interactions, making it a relevant scaffold for drug design and crystal engineering.